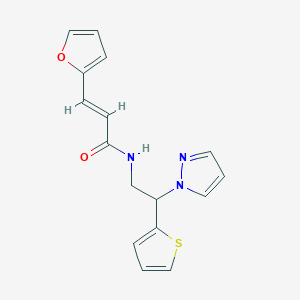
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C16H15N3O2S and its molecular weight is 313.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(furan-2-yl)acrylamide is a synthetic compound featuring a unique combination of pyrazole, thiophene, and furan moieties. This structural arrangement suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activities associated with this compound, including its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Structure and Properties
The molecular formula for this compound is C16H15N3OS2, with a molecular weight of 329.4 g/mol. The compound's structure allows for various interactions with biological targets due to the presence of multiple functional groups that can participate in hydrogen bonding, π-π stacking, and other molecular interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H15N3OS2 |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 2035036-34-9 |
Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing pyrazole and thiophene structures. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of the p53 pathway, which is crucial for regulating the cell cycle and preventing tumor formation .
-
Case Studies :
- A study demonstrated that derivatives with similar structures exhibited IC50 values ranging from 211 to 379 µg/ml against lung carcinoma cell lines (A549), indicating moderate to high cytotoxicity .
- Another investigation reported that compounds with pyrazole moieties showed promising results against colon cancer cell lines, emphasizing their potential as lead compounds for further development .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are well-documented, with evidence suggesting that they can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
- Research Findings : Compounds similar to this compound have been shown to reduce inflammation in animal models by modulating immune responses .
Other Pharmacological Activities
In addition to anticancer and anti-inflammatory effects, the compound may exhibit:
- Antimicrobial Activity : Pyrazole and thiophene derivatives have shown effectiveness against various bacterial strains, indicating potential use in treating infections .
- Antioxidant Properties : The presence of furan and thiophene rings can enhance the antioxidant capacity of the compound, contributing to its overall therapeutic profile.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-16(7-6-13-4-1-10-21-13)17-12-14(15-5-2-11-22-15)19-9-3-8-18-19/h1-11,14H,12H2,(H,17,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQOCDJKUMYSSPJ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C=CC2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(CNC(=O)/C=C/C2=CC=CO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













